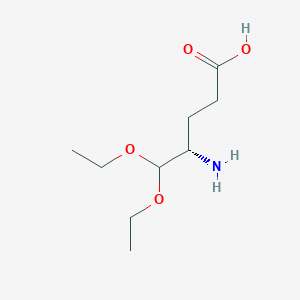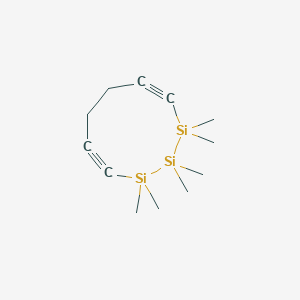
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine is a complex organosilicon compound It is characterized by its unique structure, which includes multiple methyl groups and a tetradehydro framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine typically involves multiple steps. The process begins with the preparation of the precursor compounds, which are then subjected to a series of reactions, including silylation and dehydrogenation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and automated synthesis, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: This involves the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce more saturated silicon-containing compounds.
Scientific Research Applications
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to biomolecular interactions and silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine exerts its effects involves interactions with various molecular targets. These interactions can influence the compound’s reactivity and stability. The pathways involved may include the formation of intermediate species and the activation of specific catalytic sites.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexamethyldisilazane: A related compound with similar silylation properties.
Trisiloxane, 1,1,3,3,5,5-hexamethyl-: Another organosilicon compound with comparable structural features.
Uniqueness
1,1,2,2,3,3-Hexamethyl-4,5,8,9-tetradehydro-2,3,6,7-tetrahydro-1H-1,2,3-trisilonine stands out due to its unique tetradehydro framework and the presence of multiple methyl groups
Properties
CAS No. |
89571-47-1 |
|---|---|
Molecular Formula |
C12H22Si3 |
Molecular Weight |
250.56 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexamethyl-1,2,3-trisilacyclonona-4,8-diyne |
InChI |
InChI=1S/C12H22Si3/c1-13(2)11-9-7-8-10-12-14(3,4)15(13,5)6/h7-8H2,1-6H3 |
InChI Key |
CQUFIBNDOBYOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C#CCCC#C[Si]([Si]1(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


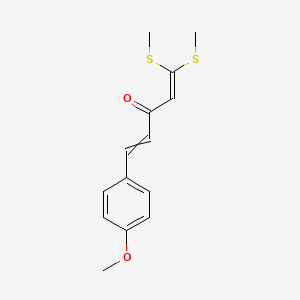
![Decahydro-1H-5,10-methanopyrrolo[1,2-a]azonine](/img/structure/B14392487.png)
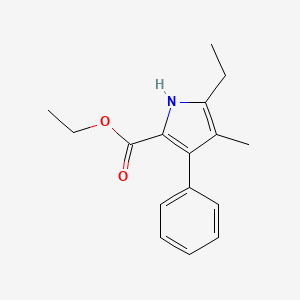

![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)
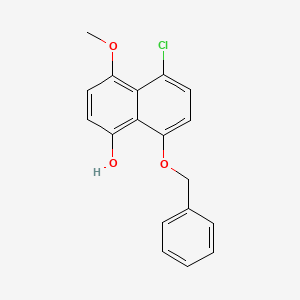
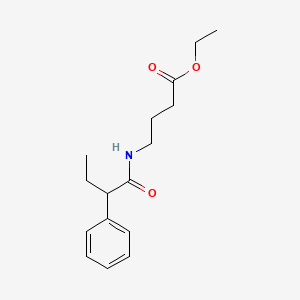
![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
![4-[(Hexadecyloxy)carbonyl]phenyl 3-nitrobenzoate](/img/structure/B14392535.png)

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
